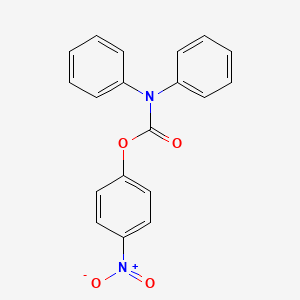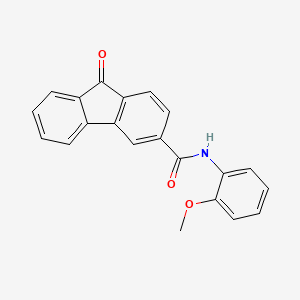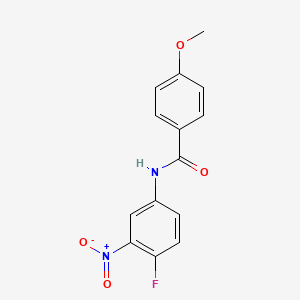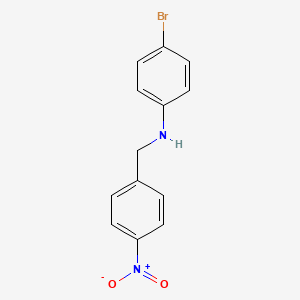
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as BPTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. In
Applications De Recherche Scientifique
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to possess antiviral activity against the Zika virus and the human immunodeficiency virus (HIV). 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits viral replication by targeting the viral protease and preventing the maturation of the viral particles. Moreover, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been investigated for its antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Mécanisme D'action
The mechanism of action of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the inhibition of various enzymes and signaling pathways. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione also inhibits the activity of viral proteases, which are essential for viral replication. This inhibition prevents the maturation of the viral particles and reduces the viral load. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione also inhibits the activity of topoisomerase II, which leads to the accumulation of DNA damage and induces cell cycle arrest. Moreover, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of viral proteases, which prevents the maturation of the viral particles and reduces the viral load. Additionally, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione inhibits the activity of the NF-κB signaling pathway, which reduces inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments. It exhibits potent anticancer, antiviral, and antimicrobial activity, which makes it a promising candidate for drug development. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is also not stable in acidic conditions, which can affect its activity and potency.
Orientations Futures
There are several future directions for the research on 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathophysiology of these diseases. Another direction is to explore the structure-activity relationship of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione and its derivatives to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can improve its bioavailability and efficacy. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can provide valuable information for its clinical development.
Conclusion:
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer, antiviral, and antimicrobial activity, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione, including its potential as a therapeutic agent for other diseases, the exploration of its structure-activity relationship, the development of novel drug delivery systems, and the investigation of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione involves a multistep process that starts with the reaction of benzylamine with 2-phenylethyl isocyanide to form the corresponding urea derivative. This intermediate is then treated with thiosemicarbazide and triethylorthoformate to yield 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. The purity and yield of 5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be improved by using column chromatography and recrystallization techniques.
Propriétés
IUPAC Name |
5-benzyl-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-18-19-14-20(13-17-9-5-2-6-10-17)15-21(18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJUWQYDSGXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-1-phenethyl-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,9bR*)-2-(isoquinolin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686594.png)




![9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686639.png)


![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)
![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)